molecular formula C11H13BrO2 B1283088 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 365572-08-3

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No. B1283088
M. Wt: 257.12 g/mol
InChI Key: UOEGCVFXAKQTNI-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one" is a brominated organic molecule that is structurally related to various other brominated compounds studied for their chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, the related compounds offer insights into the bromination patterns, molecular interactions, and potential reactivity that could be extrapolated to "2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one".

Synthesis Analysis

The synthesis of brominated compounds often involves the use of bromine or bromine-containing reagents to introduce bromine atoms into organic molecules. For example, the synthesis of 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol involves the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand, resulting in a brominated product with high selectivity . This suggests that similar conditions could potentially be used to synthesize "2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one" with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and stereochemistry of brominated compounds are crucial for their physical properties and reactivity. X-ray crystallographic analysis has been used to elucidate the structure of related compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, which showed partial isomerization in solution . The molecular structure of "2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one" could similarly be analyzed to determine its conformation and potential isomeric forms.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including thermal decomposition, addition reactions, and cyclization. For instance, the thermal decomposition of BTBPE, a brominated flame retardant, involves a 1,3-hydrogen shift and fission of C-C bonds, leading to the formation of brominated phenols and dibenzo-p-dioxins . Additionally, the addition reactions of phenols with bromoalkynes can generate bromovinyl ethers, which can further cyclize to form benzo[b]furans . These reactions highlight the reactivity of brominated compounds and suggest possible pathways for the transformation of "2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the vibrational frequencies and corresponding assignments of a related compound were investigated using both experimental and theoretical methods, providing insights into the stability and charge distribution within the molecule . The presence of bromine atoms can significantly affect the electron density and reactivity of the compound. The physical properties such as solubility, melting point, and boiling point of "2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one" would be expected to be influenced by its bromination pattern and molecular geometry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one has been utilized in the synthesis of various chemical compounds. For instance, it was involved in the preparation of derivatives like 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one and further used to synthesize compounds with antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

  • Selective α-Monobromination : The chemical has been used in studies exploring the selective α-monobromination of alkylaryl ketones, showcasing its versatility in chemical synthesis (Ying, 2011).

  • Mesomorphic Properties : Research into the mesomorphic properties of compounds has also involved derivatives of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one, particularly in understanding the influence of bromo or cyano groups on mesomorphic ranges (Tinh, Zann, & Dubois, 1979).

Biological Studies

  • Antimicrobial Studies : Certain synthesized compounds using this chemical have shown promising results in antimicrobial studies, indicating its potential in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

  • Biological Evaluation : It has been used as a base compound in the biological evaluation of various synthesized chemicals, contributing to the understanding of their biological activities and potential applications (Patil, Pathan, & Zangade, 2021).

Crystal Structure and Analysis

  • Crystallography Studies : The compound has been a subject in crystallographic studies, aiding in the determination of crystal structures of various derivatives, which is crucial in understanding their physical and chemical properties (Li et al., 2007).

Other Applications

  • Organic Synthesis : It plays a significant role in organic synthesis, being a key component in the synthesis of various organic compounds with potential applications in different fields of chemistry and biology (Kumar, Rāmānand, & Tadigoppula, 2017).

  • Materials Science : This compound has been used in the development of new materials, particularly in the field of materials science, contributing to the advancement of novel materials with specific properties (Percec, Chu, & Kawasumi, 1994).

properties

IUPAC Name

2-bromo-1-(4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEGCVFXAKQTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572930
Record name 2-Bromo-1-{4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

CAS RN

365572-08-3
Record name 2-Bromo-1-{4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
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